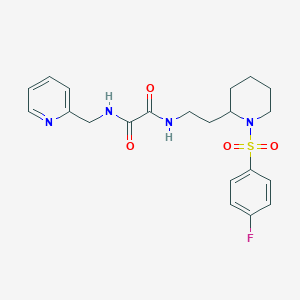
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H25FN4O4S and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring, a sulfonyl group, and an oxalamide moiety, positions it as a candidate for various biological activities. The compound has garnered attention for its possible applications in treating neurological disorders and other therapeutic areas.
- Molecular Formula : C21H25FN4O4S
- Molecular Weight : 448.5 g/mol
- CAS Number : 898415-20-8
Structure
The compound features a complex structure that includes:
- A piperidine ring which provides a scaffold for interaction with biological molecules.
- A sulfonyl group that can enhance binding affinity and stability.
- An oxalamide functional group , which is known for its role in drug design.
Biological Activity
The biological activity of this compound has been explored primarily through its interactions with various biological targets, including enzymes and receptors.
The mechanism of action involves:
- Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity.
- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.
These interactions can lead to significant pharmacological effects, particularly in the modulation of neurological pathways.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit:
- Neuroprotective Effects : Potential applications in the treatment of neurodegenerative diseases.
- Anti-inflammatory Properties : Possible use in conditions characterized by inflammation.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |
| N'-(4-methylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group altering biological profile |
| N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Features a methoxy substitution affecting solubility |
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of compounds related to this compound:
- Neuropharmacology Studies : Research has shown that derivatives of this compound can inhibit T-type calcium channels, which are implicated in various neurological conditions. For example, a related compound demonstrated efficacy in lowering blood pressure without inducing reflex tachycardia in hypertensive models .
- Antimicrobial Activity : Compounds structurally similar to this oxalamide have exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential for development as antimicrobial agents .
- Enzyme Inhibition Studies : The sulfonamide moiety has been linked to enzyme inhibition properties, particularly against acetylcholinesterase and urease, suggesting applications in treating conditions like Alzheimer's disease and urinary tract infections .
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-16-7-9-19(10-8-16)31(29,30)26-14-4-2-6-18(26)11-13-24-20(27)21(28)25-15-17-5-1-3-12-23-17/h1,3,5,7-10,12,18H,2,4,6,11,13-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHGODHFWFMZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













